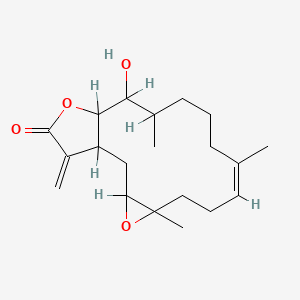
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid is an organic compound with a complex structure that includes a carboxyethylsulfanyl group, a hydroxyl group, and a nonadecenoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadecenoic Acid Chain: This can be achieved through the elongation of shorter fatty acid chains using methods such as the Wittig reaction or olefin metathesis.
Introduction of the Hydroxyl Group: This step often involves the use of hydroxylation reactions, where a hydroxyl group is introduced into the nonadecenoic acid chain.
Addition of the Carboxyethylsulfanyl Group: This can be done through thiol-ene reactions, where a thiol group reacts with an alkene to form the desired sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyethylsulfanyl group can be reduced to form a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyethylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid can be compared with other similar compounds such as:
Nonadecenoic Acid Derivatives: Compounds with similar fatty acid chains but different functional groups.
Hydroxylated Fatty Acids: Compounds with hydroxyl groups on fatty acid chains.
Sulfanyl Fatty Acids: Compounds with sulfanyl groups on fatty acid chains.
Uniqueness
The combination of the carboxyethylsulfanyl group, hydroxyl group, and nonadecenoic acid chain in this compound makes it unique
Conclusion
This compound is a compound with a unique structure and diverse applications in various fields
属性
CAS 编号 |
95061-94-2 |
|---|---|
分子式 |
C22H40O5S |
分子量 |
416.6 g/mol |
IUPAC 名称 |
(E)-5-(2-carboxyethylsulfanyl)-4-hydroxynonadec-6-enoic acid |
InChI |
InChI=1S/C22H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(28-18-17-22(26)27)19(23)15-16-21(24)25/h13-14,19-20,23H,2-12,15-18H2,1H3,(H,24,25)(H,26,27)/b14-13+ |
InChI 键 |
VXONFJQHQJLICT-BUHFOSPRSA-N |
手性 SMILES |
CCCCCCCCCCCC/C=C/C(C(CCC(=O)O)O)SCCC(=O)O |
SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
规范 SMILES |
CCCCCCCCCCCCC=CC(C(CCC(=O)O)O)SCCC(=O)O |
同义词 |
4-hydroxy-5-((2-carboxyethyl)thio)-6-nonadecenoic acid desamino-2-norleukotriene E1 DN-LTE(1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


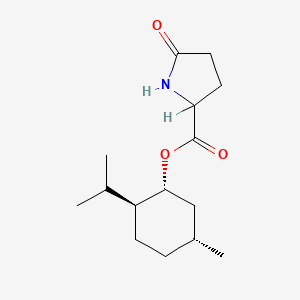

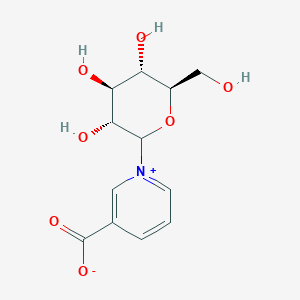
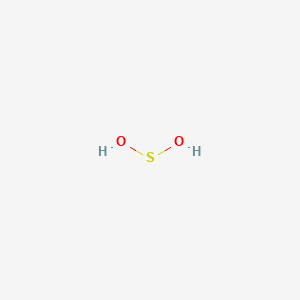
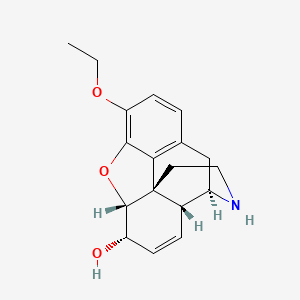
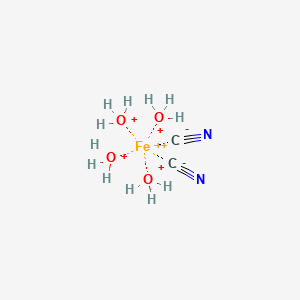


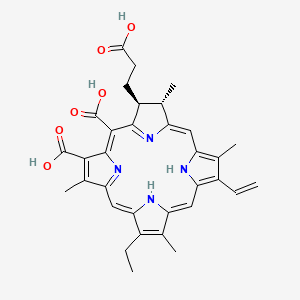
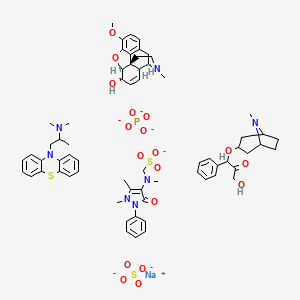
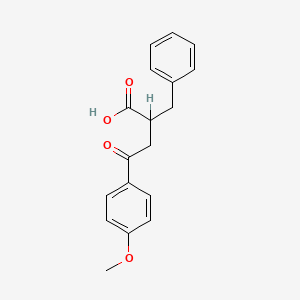
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![3-ethyl-2-[(E)-(3,5,5-trimethylcyclohex-2-en-1-ylidene)methyl]-1,3-benzoxazol-3-ium](/img/structure/B1237724.png)
